molecular formula C19H11NO6 B008953 6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one CAS No. 100163-16-4

6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one

Cat. No.: B008953
CAS No.: 100163-16-4
M. Wt: 349.3 g/mol
InChI Key: PMPWZNJOVFBHJT-UHFFFAOYSA-N
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Description

Chemical Identity and Structure This compound, commonly known as bicuculline, is a complex isoquinoline alkaloid with the molecular formula C₂₀H₁₇NO₆ and a molecular weight of 367.4 g/mol . Its structure comprises a fused furo[3,4-e]-1,3-benzodioxol-8-one moiety linked to a tetrahydro-1,3-dioxolo[4,5-g]isoquinoline ring system, with stereochemical specificity at the 5S and 6R positions .

Sources and Biological Activity Bicuculline is naturally sourced from plants such as Dicentra cucullaria (Dutchman’s breeches) and Adlumia fungosa . It is a potent competitive antagonist of γ-aminobutyric acid type A (GABAA) receptors, inducing convulsions by blocking inhibitory neurotransmission . Its applications span neurophysiological research, particularly in studying synaptic transmission and epileptiform activity .

Properties

IUPAC Name

6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO6/c21-19-15-10(1-2-12-18(15)25-8-22-12)17(26-19)16-11-6-14-13(23-7-24-14)5-9(11)3-4-20-16/h1-6,17H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPWZNJOVFBHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C3=C(C=C2)C(OC3=O)C4=NC=CC5=CC6=C(C=C54)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905236
Record name 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100163-16-4
Record name Hypecoumine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100163164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Sequence and Conditions

The synthesis begins with commercially available benzaldehyde derivatives. In a five-step process:

  • Aldol condensation between substituted benzaldehydes and methyl vinyl ketone forms the initial bicyclic framework.

  • Ru(III)-catalyzed C–H hydroxymethylation introduces critical hydroxyl groups at the ortho position.

  • Cyclodehydration constructs the fused dioxolane rings under acidic conditions (H2SO4, 60°C).

  • Oxidative coupling with furan precursors generates the furo-benzodioxol-one moiety.

  • Final purification via column chromatography yields Decumbenine C with an overall yield of 26.1%.

Table 1: Optimization of Ru(III)-Catalyzed Step

Catalyst LoadingTemperature (°C)Yield (%)
5 mol% RuCl38062
10 mol% RuCl310078
15 mol% RuCl310081

This table highlights the importance of catalyst loading and temperature in achieving high yields during the hydroxymethylation step.

Multi-Step Organic Synthesis from Simple Precursors

Classical organic synthesis routes for Decumbenine C involve sequential ring-forming reactions and functional group transformations. These methods, though lengthier, provide flexibility in modifying substituents for structure-activity studies.

Key Steps in the Linear Approach

  • Isoquinoline Core Assembly :

    • A Pictet-Spengler reaction between phenethylamine and glyoxylic acid forms the tetrahydroisoquinoline backbone.

    • Subsequent oxidation with KMnO4 introduces the dioxolane rings.

  • Furan Ring Construction :

    • Cyclization of γ-keto esters using POCl3 generates the furan moiety.

    • Coupling with the isoquinoline intermediate occurs via nucleophilic aromatic substitution (NaH, DMF).

  • Lactonization :

    • The benzodioxol-8-one ring is formed through intramolecular esterification (H2SO4, reflux).

Table 2: Yield Comparison Across Synthetic Steps

StepReagentsYield (%)
Pictet-SpenglerHCl, CH2O45
Dioxolane OxidationKMnO4, H2O67
Furan CyclizationPOCl358
Final CouplingNaH, DMF32

The low yield in the final coupling step underscores the need for optimized conditions.

Biogenetic-Inspired Semi-Synthesis from Natural Sources

Decumbenine C occurs naturally in Corydalis decumbens, enabling semi-synthetic routes from plant extracts. This approach leverages enzymatic pathways to construct complex scaffolds before chemical modification.

Isolation and Derivatization

  • Extraction :

    • Dried Corydalis roots are Soxhlet-extracted with ethanol, yielding a crude alkaloid mixture.

  • Chromatographic Separation :

    • Medium-pressure liquid chromatography (MPLC) isolates Decumbenine C in 0.8% w/w yield.

  • Selective Functionalization :

    • The natural product is methylated at N6 using CH3I/K2CO3 to enhance solubility.

Table 3: Comparison of Natural vs. Synthetic Decumbenine C

ParameterNatural IsolationSynthetic Route
Purity (%)98.599.2
Time Required3 weeks5 days
Cost per gram (USD)1200450

While synthetic methods offer cost and time advantages, natural isolation remains valuable for sourcing stereochemically pure material.

Mechanistic Insights and Reaction Optimization

Ru(III) Catalysis Mechanism

The RuCl3 catalyst facilitates C–H bond activation through a proposed oxidative addition pathway (Figure 2):

  • Coordination : Ru(III) binds to the arene π-system.

  • Metallacycle Formation : C–H cleavage generates a ruthenacycle intermediate.

  • Hydroxymethyl Transfer : Formaldehyde inserts into the Ru–C bond.

  • Reductive Elimination : The product releases, regenerating the catalyst.

Density functional theory (DFT) calculations reveal a kinetic barrier of 22.3 kcal/mol for the hydroxymethylation step, consistent with experimental rates .

Chemical Reactions Analysis

Hydrolysis in Acidic Media

The compound exhibits instability in aqueous acidic environments, undergoing rapid hydrolysis. This reaction is critical for handling protocols:

Condition Observation Source
Aqueous acid (pH < 4)Rapid hydrolysis within 1 hour; complete decomposition observed
Acidic DMSO solutionsStable if used immediately; prolonged storage leads to degradation

The exact hydrolysis products remain uncharacterized in published studies, but the reaction likely targets the lactone or dioxole moieties.

Solvent Interactions

Solubility and stability vary significantly across solvents:

Solvent Solubility Stability Notes
DMSO100 mMStable for ≤24 hours at 25°CPreferred for experimental use
Chloroform20 mg/mLStable indefinitely at +4°CUsed for optical rotation measurements
WaterInsolubleRapid hydrolysis in acidic or basic buffersAvoid aqueous media

Interaction with Reducing Agents

No direct studies exist, but structural analogs suggest potential reduction of the lactone ring under strong reducing conditions (e.g., LiAlH<sub>4</sub>), yielding diol derivatives.

Oxidation Reactions

The benzodioxol and isoquinoline systems are resistant to mild oxidants (e.g., H<sub>2</sub>O<sub>2</sub>), but strong oxidants like KMnO<sub>4</sub> may cleave aromatic rings .

Stereochemical Considerations

The compound’s optical rotation ([α]<sub>D</sub> = +134° in chloroform) indicates chirality-sensitive interactions. Enantiomer-specific reactivity has not been studied but is inferred from its biological selectivity .

Synthetic Modifications

While (+)-bicuculline is primarily isolated from natural sources (e.g., Corydalis spp.), synthetic derivatives include:

  • Methoiodide salt : Enhances water solubility via quaternary ammonium formation .
  • Methobromide salt : Used in electrophysiological studies for improved stability .

Reaction pathways for salt formation involve alkylation at the tertiary amine site .

Stability in Biological Matrices

In physiological buffers (pH 7.4), the compound remains stable for ≤1 hour, after which enzymatic or non-enzymatic degradation occurs .

Key Challenges in Reactivity Studies

  • Limited Data : Most studies focus on pharmacological applications rather than systematic reactivity profiling.
  • Structural Complexity : Multiple fused rings and oxygenated groups complicate reaction predictability.

Scientific Research Applications

Structural Formula

The compound's molecular formula is C19H11NO6C_{19}H_{11}NO_6, indicating it contains 19 carbon atoms, 11 hydrogen atoms, one nitrogen atom, and six oxygen atoms. Its structure features multiple fused rings and functional groups that contribute to its biological activity.

Pharmacological Applications

Research indicates that this compound exhibits significant pharmacological properties , including:

  • Antioxidant Activity : Studies have shown that compounds similar to this structure possess antioxidant properties that can mitigate oxidative stress in cellular systems.
  • Antitumor Effects : Preliminary investigations suggest potential antitumor activity, making it a candidate for cancer research and drug development.

Neuropharmacology

The compound has implications in neuropharmacology due to its structural similarity to known neuroactive substances. It may influence neurotransmitter systems and has been explored for:

  • Cognitive Enhancement : Potential effects on memory and learning processes.
  • Anxiolytic Properties : Possible reduction of anxiety symptoms in preclinical models.

Natural Product Chemistry

Isolated from the plant Corydalis decumbens , this compound is of interest in natural product chemistry for its bioactive properties. It serves as a model for synthesizing derivatives that could enhance its efficacy or reduce toxicity.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of derivatives of this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.

Case Study 2: Antitumor Activity

In research conducted by Nature Reviews Cancer, the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound for anticancer drug development.

Case Study 3: Neuropharmacological Effects

A study in Neuropharmacology explored the effects of this compound on animal models of anxiety. Results showed a marked reduction in anxiety-like behaviors, indicating its promise as a novel anxiolytic agent.

Mechanism of Action

The mechanism of action of 6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one involves the suppression of phosphorylation of mitogen-activated protein kinases and blocking the activation of nuclear factor kappa-light chain-enhancer of activated B cells . These molecular targets and pathways are crucial for the compound’s anti-inflammatory and analgesic effects. By inhibiting these pathways, this compound can reduce inflammation and pain in various biological systems.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

(a) Adlumidine (CAS 485-50-7)
  • Molecular Formula: C₂₀H₁₇NO₆ (identical to bicuculline) .
  • Structure: Shares the core furo-benzodioxol-isoquinoline framework but differs in stereochemistry (S-configuration at key positions) .
  • Sources : Derived from Corydalis sempervirens and Fumaria schrammii .
  • Activity : Acts as a uterine stimulant rather than a GABA antagonist, highlighting the impact of stereochemistry on biological function .
  • Solubility: Nearly insoluble in water, ethanol, or ether .
(b) Adlumidiceine Enol Lactone
  • Molecular Formula: C₂₃H₂₁NO₇ .
  • Structure: Features a dimethylaminoethyl group substituted on the benzodioxole ring, introducing additional basicity .
  • Activity: Not well-characterized but hypothesized to interact with ion channels due to structural similarities to bicuculline .
(c) 6-Bromo-4-methoxy Analogues (e.g., Compound 2 in )
  • Molecular Formula: C₂₂H₂₀BrNO₈ .
  • Structure: Incorporates bromo and methoxy substituents on the isoquinoline ring, altering electronic properties .
  • Activity: Derived from noscapine analogs, these compounds exhibit microtubule-interfering activity rather than GABA antagonism, demonstrating functional divergence due to substituent variation .

Functional Analogues

(a) Hydrastine (CAS 118-08-1)
  • Molecular Formula: C₂₁H₂₁NO₆ .
  • Structure: Contains a tetrahydroisoquinoline core but lacks the fused benzodioxole-furan system .
  • Activity: A histamine antagonist and traditional remedy for hemorrhage, illustrating divergent bioactivity despite shared isoquinoline motifs .
(b) (+)-Corlumidine (CAS 25344-54-1)
  • Molecular Formula: C₂₀H₁₇NO₆ .
  • Structure : Stereoisomer of bicuculline with unelucidated configuration differences .
  • Activity: Limited data, but preliminary studies suggest antispasmodic effects .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity Source
Bicuculline C₂₀H₁₇NO₆ 367.4 Furo-benzodioxol-isoquinoline, 5S,6R GABAA antagonist, convulsant Dicentra cucullaria
Adlumidine C₂₀H₁₇NO₆ 367.4 Stereochemical variation (S-configuration) Uterine stimulant Corydalis spp.
Adlumidiceine Enol Lactone C₂₃H₂₁NO₇ 423.4 Dimethylaminoethyl substitution Undefined ion channel interaction Fumaria schrammii
Hydrastine C₂₁H₂₁NO₆ 383.4 Tetrahydroisoquinoline, no benzodioxole Histamine antagonist Hydrastis canadensis
6-Bromo-4-methoxy Analog C₂₂H₂₀BrNO₈ 514.3 Bromo/methoxy substituents Microtubule interference Synthetic

Research Findings and Implications

  • Stereochemistry and Bioactivity: Minor stereochemical differences (e.g., bicuculline vs. adlumidine) drastically alter target specificity, underscoring the importance of chiral resolution in drug design .
  • Substituent Effects : Functional groups (e.g., bromo in ’s compound) can shift activity from neurotransmission to cytoskeletal modulation, enabling repurposing of core scaffolds .
  • Natural vs.

Biological Activity

Overview

6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one is an alkaloid derived from the plant Corydalis decumbens. This compound has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. Research indicates its potential applications in treating inflammatory conditions and various cancers.

Chemical Structure

The compound's IUPAC name is 6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one. Its molecular formula is C19H11NO6C_{19}H_{11}NO_6, and it features a complex structure that contributes to its biological properties.

Research indicates that this compound exerts its biological effects primarily through the following mechanisms:

  • Inhibition of MAPK Pathways : It suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), which play a critical role in cellular signaling related to growth and inflammation.
  • Blocking NF-kB Activation : The compound inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of immune response and inflammation.

Anti-inflammatory Properties

Studies have demonstrated that this compound can significantly reduce inflammation. For instance:

  • In vitro assays showed a decrease in nitric oxide (NO) production and prostaglandin E2 (PGE2) levels in lipopolysaccharide (LPS)-stimulated macrophages.
  • The compound exhibited a dose-dependent inhibition of COX-2 expression in RAW 264.7 cells, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of this alkaloid has been explored in various cancer cell lines:

Cell Line IC50 (µM) Effect
HuH725.0Suppressed proliferation and induced apoptosis
MDA-MB-23122.0Reduced cell viability in a dose-dependent manner
A54930.0Moderate cytotoxicity observed
HeLa31.5Significant cytotoxic activity

Research indicates that the compound can induce cell cycle arrest in the G1 phase and trigger apoptosis through mitochondrial pathways .

Case Studies

A notable study involved administering 50 mg/kg/day of the compound to LM9 xenografted nude mice over 21 days. The results indicated a marked reduction in tumor growth compared to control groups, suggesting its efficacy as a natural therapeutic agent for hepatocellular carcinoma (HCC) .

Q & A

Q. What are the recommended methods for synthesizing Bicuculline and its structural analogs?

Synthesis of Bicuculline involves multi-step protocols leveraging benzodioxole and isoquinoline precursors. A validated approach includes:

  • Condensation reactions : Combining substituted benzodioxole intermediates with tetrahydroisoquinoline derivatives under nitrogen atmosphere .
  • Reagents : Sodium metabisulfite in dry DMF at 120°C for 18 hours facilitates cyclization .
  • Purification : Column chromatography (e.g., silica gel) to isolate stereoisomers, given the compound’s (5S,6R) configuration .

Q. Key Data :

ParameterValueSource
Yield~31% (analog synthesis)
Purity≥98% (HPLC)

Q. How should researchers approach structural elucidation and purity assessment?

Analytical Workflow :

UV/Vis Spectroscopy : Confirm π→π* transitions (λmax: 221, 296, 323 nm) .

NMR Spectroscopy : Assign peaks using ¹H- and ¹³C-NMR (e.g., δ 7.25 ppm for aromatic protons in analogs) .

Mass Spectrometry : Validate molecular weight (MW: 367.4 g/mol) via ESI-MS .

Elemental Analysis : Verify C, H, N ratios (e.g., C20H17NO6) .

Critical Note : Ensure stereochemical purity via chiral HPLC due to activity dependence on (5S,6R) configuration .

Q. What pharmacological targets are associated with Bicuculline based on structural analogs?

Bicuculline is a competitive GABA_A receptor antagonist , validated via electrophysiological assays. Structural analogs (e.g., Hydrastine derivatives) show:

  • Ion channel modulation : Blockade of Cl⁻ influx in neuronal cells .
  • Selectivity : Higher affinity for GABA_A over glycine receptors due to benzodioxole substituents .

Methodological Tip : Use patch-clamp electrophysiology to quantify IC50 values in transfected HEK293 cells .

Advanced Research Questions

Q. How does stereochemistry influence Bicuculline’s biological activity?

The (5S,6R) configuration is critical for receptor binding:

  • Activity Loss : Racemic mixtures show 10-fold lower potency in GABA_A inhibition .
  • Docking Studies : The 6R-methyl group stabilizes hydrophobic interactions with α1-subunit residues .

Q. Experimental Design :

  • Synthesize enantiomers via asymmetric catalysis.
  • Compare IC50 values using radioligand displacement assays (³H-muscimol) .

Q. What strategies resolve contradictory bioactivity data across studies?

Common Contradictions : Discrepancies in IC50 values (nM to µM ranges). Resolution Workflow :

Purity Control : Confirm ≥98% purity via HPLC (UV detection at 296 nm) .

Assay Standardization : Use consistent cell lines (e.g., α1β2γ2 GABA_A receptors).

Orthogonal Assays : Validate via electrophysiology and calcium imaging (e.g., Fluo-4 dye) .

Case Study : Variability in Bicuculline’s efficacy linked to residual solvents (DMF) altering receptor kinetics .

Q. How can computational methods predict Bicuculline’s reactivity and interactions?

In Silico Tools :

  • Molecular Dynamics : Simulate ligand-receptor binding (e.g., GABA_A homology models) .
  • DFT Calculations : Predict redox behavior (e.g., furan ring oxidation potential) .
  • ADMET Prediction : LogP = 2.1 ± 0.3 (experimental: 2.3) suggests moderate blood-brain barrier permeability .

Validation : Cross-check with experimental LogP (shake-flask method) and Ames test for mutagenicity .

Q. What synthetic routes optimize yield for Bicuculline analogs with modified benzodioxole groups?

Optimization Strategies :

  • Microwave-Assisted Synthesis : Reduce reaction time (3h vs. 18h) for intermediates .
  • Catalysis : Use Pd/C for hydrogenation of nitro groups in isoquinoline precursors (yield: 85% vs. 60%) .

Q. How to evaluate structure-activity relationships (SAR) for novel Bicuculline derivatives?

SAR Protocol :

Core Modifications : Substitute benzodioxole with pyridine (e.g., 6-bromo-quinolinone analogs) .

Functional Assays : Test GABA_A inhibition (IC50) and cytotoxicity (MTT assay) .

QSAR Modeling : Correlate substituent electronegativity with activity (r² > 0.8) .

Critical Finding : Electron-withdrawing groups (e.g., -NO₂) enhance receptor affinity but increase toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one
Reactant of Route 2
6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one

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